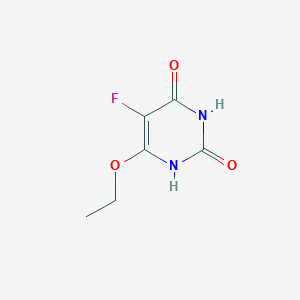

6-Ethoxy-5-fluorouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O3/c1-2-12-5-3(7)4(10)8-6(11)9-5/h2H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHICDECWZLWEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)NC(=O)N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Ethoxy 5 Fluorouracil

Targeted Synthesis Pathways for 6-Ethoxy-5-fluorouracil and Related Structures

The synthesis of this compound and its analogues involves precise chemical reactions targeting the C-5 and C-6 positions of the pyrimidine (B1678525) ring. These methods are designed to control the introduction of functional groups and establish specific stereochemistry.

The introduction of an ethoxy group at the C-6 position of a 5-fluorouracil (B62378) scaffold can be achieved through several synthetic strategies. One prominent method involves the reaction of a precursor, 6-acetoxy-5-fluoro-5,6-dihydrouracil, with ethanol (B145695) under acidic conditions. rsc.org This reaction facilitates the quantitative replacement of the acetoxy group with an ethoxy group. rsc.org The stereochemical outcome of this substitution is sensitive to reaction conditions; it proceeds with a high degree of cisoid (gauche) stereochemistry, though prolonged heating can lead to an increase in the more stable trans isomer. rsc.org

Another effective approach is the direct chlorination of 5-fluorouracil in the presence of an alcohol, such as ethanol. This reaction yields 5-chloro-5-fluoro-6-alkoxypyrimidines, providing a direct route to C-6 ethoxylated compounds. journal-vniispk.ru This method highlights how the simultaneous introduction of different functional groups across the C5-C6 double bond can be accomplished in a single step.

The synthesis of 5-fluoro-6-ethoxyuracil adducts is intrinsically linked to the ethoxylation methods described previously. The reaction of 5-fluorouracil with chlorine in various alcohols serves as a direct pathway to creating 5-chloro-5-fluoro-6-alkoxy-5,6-dihydrouracil adducts. journal-vniispk.ru Similarly, the acid-catalyzed reaction of 6-acetoxy-5-fluoro-5,6-dihydrouracil with ethanol produces the corresponding 6-ethoxy adduct. rsc.org The stability and subsequent reactivity of these adducts are highly dependent on their stereochemistry. Trans isomers are generally more stable towards substitution and elimination reactions compared to their cis counterparts. rsc.org When substitution does occur, trans compounds typically yield products with an inversion of configuration, whereas cis compounds tend to retain their original configuration. rsc.org

The preparation of 6-ethoxy-5-fluorohydrouracil, more formally known as 6-ethoxy-5-fluoro-5,6-dihydrouracil, focuses on generating its distinct cis and trans stereoisomers. A key synthetic route is the catalytic hydrogenolysis of t-6-alkoxy-r-5-halogeno-5-fluoro-5,6-dihydrouracils. researchgate.netjst.go.jp This method effectively removes the halogen atom at the C-5 position to yield the desired dihydrouracil (B119008) product.

The structural confirmation and differentiation of these isomers are critical and have been accomplished through advanced analytical techniques. Proton magnetic resonance (PMR) spectroscopy is used to estimate the structures by comparing the coupling constants (JH6F). researchgate.netjst.go.jp For definitive stereochemical assignment, single-crystal X-ray analysis has been employed, notably providing confirmation for cis-6-ethoxy-5-fluoro-5,6-dihydrouracil. researchgate.netjst.go.jp The chemical behavior of these stereoisomers differs significantly in acidic and basic media, influencing their stability and potential for further derivatization. researchgate.net

| Compound | Synthetic Method | Analytical Confirmation | Key Finding |

| cis-6-Ethoxy-5-fluoro-5,6-dihydrouracil | Catalytic hydrogenolysis of t-6-alkoxy-r-5-halogeno-5-fluoro-5,6-dihydrouracils. researchgate.netjst.go.jp | PMR (JH6F coupling constants), Single-crystal X-ray analysis. researchgate.netjst.go.jp | Reacts via a solvent-separated protonated intermediate, retaining configuration upon substitution. rsc.org |

| trans-6-Ethoxy-5-fluoro-5,6-dihydrouracil | Catalytic hydrogenolysis; Isomerization from cis form upon heating. rsc.orgresearchgate.netjst.go.jp | PMR (JH6F coupling constants). researchgate.netjst.go.jp | More stable than the cis isomer; reacts via an intimate protonated intermediate, leading to inversion of configuration. rsc.org |

Synthesis of 5-Fluoro-6-ethoxyuracil Adducts and Related Forms

Regioselective Transformations in 5-Fluoropyrimidine Derivatization

Regioselectivity, the control over the site of chemical modification, is fundamental in the derivatization of 5-fluoropyrimidines. The pyrimidine ring contains multiple potential reaction sites, and directing a transformation to a specific atom is crucial for synthesizing a desired final product. In the context of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classic example of a regioselective condensation. rsc.org

This reaction typically proceeds under acidic or basic conditions, where the 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the dicarbonyl compound, which is followed by cyclization to form the fused pyrimidine ring. rsc.org The regiochemical outcome—that is, which nitrogen of the aminopyrazole ring participates in the cyclization—can be influenced by the substituents on the reactants and the reaction conditions. researcher.lifesemanticscholar.org For instance, the use of specific β-dicarbonyl compounds can regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines. rsc.org These principles of controlling reactivity at different positions of a heterocyclic core are directly applicable to the targeted derivatization of the 5-fluorouracil scaffold, ensuring that functional groups like the ethoxy group are introduced at the desired C-6 position.

Role of Novel Chemical Syntheses in Modifying 5-Fluorouracil Structure for Research

Novel chemical syntheses are instrumental in modifying the structure of 5-fluorouracil to create derivatives for research purposes. These modifications are pursued to investigate structure-activity relationships, improve therapeutic profiles, and overcome limitations of the parent drug, such as toxicity and drug resistance. researchgate.netresearchgate.net

A variety of synthetic strategies have been employed to generate novel 5-FU derivatives. These include:

Esterification and Acylation: The Schotten-Baumann reaction has been used to synthesize ester-based derivatives by reacting N1-hydroxylated 5-FU with various benzoyl chlorides, yielding compounds with modified properties. undip.ac.id

Conjugation: 5-FU has been conjugated with other molecules, such as the natural product ampelopsin, using condensing agents like N,N′-dicyclohexylcarbodiimide (DCC). nih.gov This approach aims to create hybrid molecules that may possess synergistic or novel biological activities.

Substitution at Multiple Positions: Research has explored the synthesis of 2,4-disubstituted 5-fluoropyrimidines. For example, 2-butoxy-4-substituted 5-fluoropyrimidines have been created and evaluated for their cytotoxic activity, demonstrating that modifications at positions other than the N-1 or N-3 can significantly impact biological function. researchgate.net

These synthetic efforts provide a library of compounds that are essential for probing biological mechanisms and identifying new therapeutic leads. mdpi.com The data gathered from evaluating these diverse derivatives helps to build a comprehensive understanding of how specific structural features of the 5-fluorouracil scaffold contribute to its activity.

| Derivative Class | Synthetic Reaction | Purpose of Modification | Reference |

| Ester-Based Derivatives | Schotten-Baumann Reaction | To obtain higher activity and decrease side effects. | undip.ac.id |

| Ampelopsin Conjugates | DCC Condensation | To create hybrid molecules with potentially improved stability and new anticancer activities. | nih.gov |

| 2,4-Disubstituted Pyrimidines | Multi-step substitution | To explore the impact of modifications at C-2 and C-4 on cytotoxic potency. | researchgate.net |

| Amino Acid Ester Derivatives | EDCI/HOBt Coupling | To develop liver-specific agents and improve targeting. | researchgate.net |

Molecular Mechanisms of Action and Cellular Interactions of 6 Ethoxy 5 Fluorouracil

Investigation of Enzymatic Inhibition Profiles

The enzymatic interactions of 6-Ethoxy-5-fluorouracil are central to its potential bioactivity. This would involve its conversion to 5-FU and the subsequent inhibition of key enzymes in pyrimidine (B1678525) metabolism.

Influence on Thymidylate Synthase Activity

Thymidylate synthase is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. aacrjournals.orgnih.gov The primary mechanism of action for 5-FU is the inhibition of TS. nih.govwikipedia.org Intracellularly, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). drugbank.com FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, binds to the nucleotide-binding site of TS, forming a stable ternary complex that blocks the enzyme's function. aacrjournals.orgnih.gov This inhibition leads to a depletion of dTMP, which in turn causes a "thymineless death" in rapidly dividing cancer cells. wikipedia.org

For this compound, it is hypothesized that it must first be metabolized to 5-FU, which is then converted to FdUMP to exert an inhibitory effect on TS. The efficiency of this metabolic conversion is currently unknown, and no direct studies measuring the TS inhibition profile of this compound have been published.

Table 1: Key Molecules in Thymidylate Synthase (TS) Inhibition by 5-FU Metabolites This table outlines the roles of molecules involved in the established TS inhibition pathway. Specific quantitative data for this compound are not available.

| Molecule | Role in TS Inhibition Pathway | Reference |

|---|---|---|

| 5-Fluorouracil (B62378) (5-FU) | Parent compound, requires intracellular activation. | drugbank.com |

| Fluorodeoxyuridine monophosphate (FdUMP) | The primary active metabolite that directly inhibits TS. | aacrjournals.org |

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. | nih.gov |

| 5,10-methylenetetrahydrofolate (CH₂-THF) | Folate cofactor required for the formation of the stable inhibitory complex with FdUMP and TS. | aacrjournals.orgnih.gov |

| Deoxyuridine monophosphate (dUMP) | The natural substrate of TS. | nih.gov |

Interaction with Dihydropyrimidine (B8664642) Dehydrogenase and Other Pyrimidine-Metabolizing Enzymes

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of an administered dose to an inactive metabolite, 5-fluoro-5,6-dihydrouracil. cancernetwork.comnih.gov High DPD activity can lead to rapid degradation of 5-FU, reducing its therapeutic efficacy, while DPD deficiency can cause severe toxicity. nih.gov

Many oral 5-FU prodrugs are designed to circumvent or modulate DPD activity. nih.gov For instance, 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a structurally similar compound, is relatively resistant to degradation and is slowly metabolized to 5-FU by liver microsomes. cancernetwork.comnih.gov This resistance allows for sustained levels of 5-FU. nih.gov Often, such prodrugs are co-administered with a DPD inhibitor to further enhance 5-FU bioavailability. nih.govacs.org

There is no specific data on the interaction between this compound and DPD. However, based on its structure, it is plausible that it was designed to have altered susceptibility to DPD compared to 5-FU, potentially acting as a prodrug with a slower release of the active compound. Other enzymes in the pyrimidine metabolic pathway, such as uridine (B1682114) phosphorylase and orotate (B1227488) phosphoribosyltransferase, are also crucial for the anabolic conversion of 5-FU to its active forms, but their interaction with this compound has not been studied. acs.org

Impact on Nucleic Acid Synthesis and Integrity

The cytotoxicity of 5-FU is also attributed to its incorporation into RNA and DNA, which disrupts their normal function.

Potential for Incorporation into RNA and DNA Molecules

For incorporation into nucleic acids, a molecule must possess a ribose or deoxyribose sugar moiety to form a nucleoside. This compound, as a modified pyrimidine base, lacks this sugar group. Therefore, it cannot be directly incorporated into RNA or DNA.

Its incorporation is contingent upon its metabolic conversion to 5-FU, which can then be anabolized into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). drugbank.comnih.gov FUTP is extensively incorporated into various RNA species, leading to disruptions in RNA processing and function. nih.gov FdUTP can be misincorporated into DNA, which can trigger repair mechanisms and lead to DNA strand breaks. nih.govspandidos-publications.com The extent to which this compound is converted to these active nucleotides remains uninvestigated.

Induction of DNA Damage and Modulation of DNA Repair Pathways

DNA damage induced by 5-FU is a consequence of two main processes: the misincorporation of FdUTP into the DNA strand and the nucleotide pool imbalance caused by TS inhibition. spandidos-publications.comnih.gov The presence of fluorouracil in DNA can be recognized by DNA repair enzymes, such as uracil-DNA glycosylase (UNG) from the base excision repair (BER) pathway, which excises the false base. spandidos-publications.com This repair process can lead to transient single-strand breaks; if the damage is overwhelming or repair is inefficient, it can result in lethal double-strand breaks. spandidos-publications.comresearchgate.net

Furthermore, the cellular response to this DNA damage involves the activation of checkpoint signaling pathways, such as those involving the kinases ATM and ATR, which can arrest the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. spandidos-publications.comnih.gov No studies have directly examined whether this compound induces DNA damage or modulates these repair pathways. Any such effects would be indirect and dependent on its conversion to active 5-FU metabolites.

Modulation of Cellular Signaling Pathways

There is currently no available research detailing the specific effects of this compound on cellular signaling pathways. The effects of its parent compound, 5-FU, are known to involve multiple signaling cascades. For example, the DNA damage and cellular stress induced by 5-FU can activate the p53 tumor suppressor pathway, which plays a central role in cell cycle arrest and apoptosis. nih.govoncotarget.com In response to 5-FU, p53 can facilitate apoptosis through the extrinsic death receptor pathway. oncotarget.com

Other signaling pathways implicated in the cellular response to 5-FU include the mitogen-activated protein kinase (MAPK) pathways and the PI3K/Akt pathway, which are involved in cell survival and proliferation. biomolther.orgnih.gov The modulation of these pathways by 5-FU can be complex and cell-type dependent. Without direct experimental evidence, it is not possible to determine if this compound has any unique or similar effects on these critical cellular signaling networks.

Effects on Cell Cycle Progression

This compound, much like its parent compound 5-FU, exerts significant effects on the cell cycle, a tightly regulated process that governs cell division. oncotarget.comnih.gov The primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidylate, a necessary component of DNA. wikipedia.orgnih.gov This disruption leads to a scarcity of deoxythymidine monophosphate (dTMP), which in turn halts DNA replication and repair, ultimately causing cell cycle arrest. oncotarget.comnih.gov

Studies have shown that treatment with 5-FU and its derivatives can lead to an accumulation of cells in the G1/S phase of the cell cycle. nih.gov This arrest at the G1/S boundary is a result of the activation of checkpoint kinase 1 (Chk1), which inactivates Cdc25A, a protein required for the transition from G1 to S phase. oncotarget.com In some cancer cell lines, treatment has resulted in an increase in the proportion of cells in the G1/S phase, accompanied by an upregulation of p21, a cell cycle inhibitor, and cyclin E, while cyclin D levels decrease. nih.gov

Furthermore, in certain p53-deficient cancer cells, 5-FU has been observed to specifically induce S-phase arrest through the activation of the ATM (ataxia telangiectasia mutated) and Chk1 pathways. spandidos-publications.com However, in cells that have developed resistance to 5-FU, this S-phase arrest and Chk1 activation may not occur, despite the presence of DNA damage. spandidos-publications.com

Interactive Data Table: Effects of 5-Fluorouracil and its Derivatives on Cell Cycle Progression

| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|

| Oral Cancer Cells | 5-Fluorouracil | Increase in G1/S phase cells | Upregulation of p21 and cyclin E; downregulation of cyclin D |

| p53-deficient Colon Cancer Cells | 5-Fluorouracil | S-phase arrest | Activation of ATM and Chk1 |

Induction Mechanisms of Programmed Cell Death (Apoptosis, Autophagy)

Beyond disrupting the cell cycle, this compound and its related compounds can trigger programmed cell death, primarily through apoptosis and autophagy. ppm.edu.plmdpi.com

Apoptosis:

Apoptosis, or Type I programmed cell death, is a major outcome of treatment with 5-FU and its derivatives. mdpi.com The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov

In some cancer cell lines, the combination of a synthetic uracil (B121893) analog with 5-FU has been shown to enhance apoptosis by increasing the activity of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively. mdpi.com This leads to the cleavage of PARP1, a protein involved in DNA repair, which is a hallmark of apoptosis. mdpi.com The modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, also plays a crucial role. nih.gov For instance, in some colon cancer cells, 5-FU-induced apoptosis is associated with an increased expression of pro-apoptotic proteins like Bax and Bak. nih.gov

Furthermore, in certain colorectal cancer cells, 5-FU-induced apoptosis is dependent on the tumor necrosis factor (TNF) family receptor, DR5. oncotarget.com The misincorporation of 5-FU metabolites into RNA can lead to RNA stress, which in turn engages a TRAIL-DISC-dependent apoptosis pathway. oncotarget.com

Autophagy:

Autophagy, or Type II programmed cell death, is a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.gov The role of autophagy in the context of 5-FU treatment is complex and can be cell-type dependent. nih.gov

In some cancer cells, particularly those that are resistant to apoptosis, 5-FU can induce autophagy, characterized by the formation of autophagic vacuoles and the modulation of autophagy-specific markers like LC3 and Beclin-1. nih.govresearchgate.net In certain esophageal cancer cells, the induction of autophagy following 5-FU treatment appears to be a survival mechanism. nih.gov However, in other contexts, enhancing autophagy can increase the cytotoxic effects of 5-FU. For example, combining 6-shogaol (B1671286) with 5-FU has been shown to enhance autophagic cell death in colorectal cancer cells. ppm.edu.pl

Conversely, in some 5-FU resistant colon cancer cells, a reduced level of autophagy has been observed, suggesting that in these cases, decreased autophagy is linked to drug resistance. koreascience.kr The interplay between apoptosis and autophagy is intricate; for instance, inhibiting autophagy has been shown to promote 5-FU-induced apoptosis in non-small cell lung cancer cells by stimulating the formation of reactive oxygen species (ROS).

Interactive Data Table: Induction of Programmed Cell Death by 5-Fluorouracil and Related Compounds

| Cell Type | Compound/Combination | Death Mechanism | Key Molecular Events |

|---|---|---|---|

| Breast Cancer Cells (MCF-7) | Synthetic uracil analog U-359 + 5-FU | Apoptosis | Activation of caspase-8 and caspase-9; increased cleaved PARP1 |

| Human Colon Cancer Cells | 5-Fluorouracil | Apoptosis | Increased expression of Bax and Bak |

| Oesophageal Cancer Cells | 5-Fluorouracil + HA14-1 | Type II Cell Death (Autophagy-related) | Enhancement of type II cell death in apoptosis-deficient cells |

| Colorectal Cancer Cells | 6-shogaol + 5-Fluorouracil | Apoptosis and Autophagy | Increased expression of pro-apoptotic proteins; overexpression of autophagy markers |

Metabolic Pathways and Biotransformation of 6 Ethoxy 5 Fluorouracil Preclinical Investigations

In Vitro Metabolic Transformations

In vitro studies utilizing cell lines and subcellular fractions are critical for isolating and examining the specific enzymatic processes involved in the biotransformation of fluoropyrimidine compounds.

The cytotoxic effects of 5-FU, and by extension its derivatives like 6-ethoxy-5-fluorouracil, are dependent on its conversion into active metabolites through anabolic pathways. mdpi.comresearchgate.net Once this compound releases its parent compound, 5-FU, it enters a complex series of enzymatic reactions. There are three primary routes for the activation of 5-FU. researchgate.net One pathway involves the direct conversion of 5-FU to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). mdpi.comresearchgate.net Alternatively, 5-FU can be sequentially converted to fluorouridine (FUR) by uridine (B1682114) phosphorylase, which is then phosphorylated to FUMP by uridine kinase. mdpi.comresearchgate.net A third pathway involves thymidine (B127349) phosphorylase converting 5-FU to fluorodeoxyuridine (FUDR), which is subsequently phosphorylated by thymidine kinase (TK) to produce fluorodeoxyuridine monophosphate (FdUMP). mdpi.com

These monophosphate nucleotides are further phosphorylated to their di- and triphosphate forms, namely fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). nih.gov These active metabolites exert their cytotoxic effects through distinct mechanisms: FdUMP inhibits thymidylate synthase (TS), blocking DNA synthesis, while FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to dysfunction in their processing and stability. mdpi.comnih.gov

Preclinical in vitro studies have shown that the formation of these active metabolites can be significantly altered. In human squamous carcinoma cells, long-term, low-dose exposure to 5-FU resulted in two to four times higher levels of fluorinated RNA (F-RNA) compared to short-term, high-dose treatment, suggesting that the anabolic pathway leading to RNA damage is schedule-dependent. nih.gov Furthermore, ex vivo experiments on tissue extracts from mice demonstrated that inhibiting the primary catabolic enzyme with 5-ethynyluracil (EU) led to a marked increase in the accumulation of active metabolites, including 5-fluorouridine (B13573) and its mono-, di-, and triphosphates, in both normal and tumor tissues. nih.gov The design of 5-FU precursors is often aimed at evading metabolic machinery until the drug can be activated at a specific target site. acs.orgnih.gov

In parallel to its anabolic activation, 5-FU undergoes extensive catabolism, primarily in the liver, which inactivates the compound. researchgate.netcancernetwork.com The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govpharmgkb.org DPD catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), a pharmacologically inactive metabolite. mdpi.compharmgkb.org This initial step accounts for the degradation of over 80% of an administered 5-FU dose. researchgate.netpharmgkb.org Following this, DHFU is further broken down by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently by β-ureidopropionase (UPB1) to α-fluoro-β-alanine (FBAL). researchgate.netpharmgkb.org

The specificity and efficiency of these catabolic enzymes have been investigated in various non-human systems. In vitro studies using liver microsomes from different species have been used to characterize the conversion of fluoropyrimidine prodrugs to 5-FU. For instance, 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a compound structurally similar to this compound, was shown to be hydrolyzed to 5-FU by liver microsomes from rats, monkeys, and humans, with varying efficiency. semanticscholar.org Dog liver microsomes exhibited the lowest conversion rate, highlighting species-specific differences in the enzymes responsible for this initial metabolic step. semanticscholar.org

| Species | Conversion of EM-FU to 5-FU (pmol/min/mg protein) |

| Rat | ~30-60 |

| Monkey | ~30-60 |

| Human | ~30-60 |

| Dog | < 30 |

| Data derived from in vitro incubation of 1-ethoxymethyl-5-fluorouracil (EM-FU) with liver microsomes from various species. semanticscholar.org |

Furthermore, studies in non-mammalian systems, such as Escherichia coli, have suggested the existence of alternative metabolic pathways. Research using in vivo 19F-NMR spectroscopy in E. coli proposed two distinct degradation routes for 5-FU: the well-established reductive pathway forming dihydrofluorouracil, and a previously unreported hydroxylating degradation pathway. nih.gov

Anabolic Pathway Alterations and Active Metabolite Formation

In Vivo Biotransformation and Distribution in Non-Human Models

Radiolabeling provides a powerful tool for tracing the biodistribution and kinetics of a drug in vivo. A key preclinical study investigated the radiopharmacokinetics of ¹⁸F-labeled compounds, including [¹⁸F]cis-5-fluoro-6-ethoxyuracil, in Balb/c mice bearing two different colon carcinoma tumors (one sensitive and one less responsive to 5-FU). researchgate.net The distribution and efflux of the ¹⁸F-label from tumors, blood, and other tissues were measured at multiple time points up to 6 hours after intravenous injection. researchgate.net

The study found that the kinetics of the ¹⁸F-label from the parent compound, [¹⁸F]-FU, followed a biphasic pattern. This consisted of a rapid initial phase (β-phase) related to the animal's total body metabolic clearance and a longer terminal phase (γ-phase) associated with the intrinsic intratumoral metabolism of the drug. researchgate.net The half-lives of these phases differed significantly between the sensitive and less responsive tumors, suggesting that pharmacokinetic measurements could reflect the underlying tumor biology and metabolic activity. researchgate.net It was proposed that a faster efflux of the ¹⁸F label in the less responsive tumor corresponded to an accelerated breakdown of active 5-fluoronucleotides and their subsequent elimination from the tumor cells. researchgate.net

| Tumor Type | ¹⁸F γ-Phase Half-Life (t½γ) |

| Colon 26-10 (FU sensitive) | 10.3 h |

| Colon 26 (Less responsive) | 5.6 h |

| In vivo data from a study in Balb/c mice measuring the efflux of ¹⁸F-label from tumors following administration of [¹⁸F]-FU. researchgate.net The study also investigated ¹⁸F-labeled adducts including cis-5-fluoro-6-ethoxyuracil. researchgate.net |

Characterizing the metabolites of this compound in preclinical systems involves identifying the products of both its catabolic degradation and anabolic activation. Based on the metabolism of the parent compound, 5-FU, it is anticipated that after the cleavage of the 6-ethoxy group, the compound would generate 5-FU, which would then be converted into its characteristic metabolites.

The primary catabolites identified in vivo in mouse models are DHFU, FUPA, and FBAL. nih.gov The use of ¹⁹F nuclear magnetic resonance (NMR) spectroscopy on extracts from liver, kidney, and tumor tissues has confirmed the presence of these catabolites. nih.gov The same technique also allows for the detection of anabolic metabolites, such as 5-fluorouridine and its various phosphate (B84403) forms, which accumulate when the catabolic pathway is inhibited. nih.gov

Studies on similar oral 5-FU prodrugs provide further insight into metabolite distribution in preclinical systems. For example, after oral administration of the compound DFP-11207 (which contains 1-ethoxymethyl-5-fluorouracil) to rats, the resulting levels of 5-FU and another component, citrazinic acid (CTA), were measured in various tissues. semanticscholar.org The results showed significantly different distributions of the metabolites, with high levels of 5-FU in the blood and tumor, while nearly equal levels of 5-FU and CTA were found in the small intestine. semanticscholar.org This differential distribution is a key aspect of the prodrug's design to modulate activity and toxicity. semanticscholar.org

| Tissue | Relative Metabolite Levels (4h post-administration) |

| Blood | 5-FU levels much higher than CTA levels |

| Tumor | 5-FU levels much higher than CTA levels |

| Small Intestine | 5-FU levels almost equal to CTA levels |

| Data derived from a study in rats following oral administration of DFP-11207, a compound containing a 5-FU precursor and citrazinic acid (CTA). semanticscholar.org |

Structure Activity Relationship Sar and Structural Analogue Studies of 6 Ethoxy 5 Fluorouracil

Correlation of C-6 Ethoxy Substitution with Biological Activity

The introduction of substituents at the C-6 position of the uracil (B121893) ring is a key strategy in medicinal chemistry to develop derivatives with enhanced biological activity. mdpi.com For 5-fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy, modifications are pursued to improve efficacy and selectivity. nih.gov The substitution at the C-6 position, such as with an ethoxy group, can influence the molecule's interaction with its primary target, thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of thymidylate, which is essential for DNA replication and repair. acs.orgresearchgate.net

Research into 6-substituted 5-fluorouracil derivatives has shown that these compounds can act as potential inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism. nih.gov The addition of an ethoxy group at the C-6 position, creating 6-ethoxy-5-fluorouracil, alters the electronic distribution and steric profile of the pyrimidine ring. This modification can impact the binding affinity of the compound to its target enzymes. Studies on related 6-alkoxy pyrimidines have demonstrated significant biological activity, including antiviral and antitumor properties. journal-vniispk.rubeilstein-journals.org For instance, the synthesis of 5-chloro-5-fluoro-6-alkoxypyrimidines, including ethoxy variants, yielded compounds with notable antiviral activity against influenza viruses. journal-vniispk.ru This suggests that the C-6 alkoxy moiety is a critical determinant of the molecule's biological function.

Comparative Analysis with Other 5-Fluorouracil Derivatives and Analogs

The biological activity of this compound is best understood when compared with other derivatives of 5-FU. The nature and position of substituents on the pyrimidine ring are pivotal in defining the compound's pharmacological profile.

The size and nature of the alkoxy group at the C-6 position can significantly affect biological activity. A comparative study involving acid-catalyzed hydrolysis of seco-nucleosides indicated that a methoxy (B1213986) (MeO) group leads to a higher reactivity compared to a methylthio (MeS) group for the release of 5-FU. acs.org While this study did not directly compare methoxy and ethoxy groups at C-6, it highlights the sensitivity of the molecule's stability and prodrug potential to the specific alkoxy substituent.

In the synthesis of 5-chloro-5-fluoro-6-alkoxypyrimidines, various alcohols were used, leading to different alkoxy derivatives. journal-vniispk.ru The reaction of 5-fluorouracil with chlorine in methanol (B129727) or ethanol (B145695) results in the formation of 6-methoxy or 6-ethoxy derivatives, respectively. The antiviral activity of these compounds was found to be dependent on the specific alkoxy group present. journal-vniispk.ru Generally, increasing the length of the alkyl chain in the alkoxy group can alter properties like lipophilicity and steric hindrance, which in turn affects cell membrane permeability and enzyme-inhibitor interactions. Research on 5-alkoxymethyluracil analogues has shown that derivatives with methoxy and ethoxy groups can be formed, and their biological activities, including antiviral and cytotoxic effects, are a key area of investigation. beilstein-journals.orgnih.gov

Table 1: Comparison of C-6 Alkoxy Substitutions on Uracil Derivatives

| Derivative Type | Substitution | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| 5-Chloro-5-fluoro-dihydrouracil | 6-Hydroxy | High antiviral activity against Flu A/H3N2 & A/H1N1 | journal-vniispk.ru |

| 5-Chloro-5-fluoro-dihydrouracil | 6-Methoxy | Antiviral activity | journal-vniispk.ru |

| 5-Chloro-5-fluoro-dihydrouracil | 6-Ethoxy | Antiviral activity | journal-vniispk.ru |

This table is generated based on findings from related derivative studies to infer the comparative impact of alkoxy groups.

Substitutions at other positions of the pyrimidine ring, in conjunction with the C-6 modification, create a more complex SAR profile. For example, modifications at the N-1 and N-3 positions are common strategies for creating 5-FU prodrugs with improved pharmacological properties. nih.gov Introducing an ethoxy group at the C-2 position results in 2-ethoxy-5-fluorouracil, a distinct isomer with its own set of properties. nih.gov

Impact of Alkoxy Group Variations at C-6 (e.g., Methoxy vs. Ethoxy)

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to dissect the SAR of this compound at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov For 5-FU and its derivatives, these calculations can predict molecular properties like electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution. researchgate.net Such analyses help in understanding how the C-6 ethoxy substitution modifies the reactivity of the pyrimidine ring. The introduction of the electron-donating ethoxy group can alter the electrophilicity of the carbon atoms in the ring, potentially affecting the covalent bond formation with the target enzyme, thymidylate synthase. researchgate.net

Computational studies on fluorinated uracils have been performed to determine their equilibrium structures and harmonic frequencies, providing insights into their stability. researchgate.net These theoretical approaches are crucial for predicting the feasibility of chemical reactions and understanding the mechanistic pathways of biological action. nih.govmjcce.org.mk

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net For this compound, docking studies can elucidate its binding mode within the active site of thymidylate synthase (TS), its primary cellular target. researchgate.netresearchgate.net The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netvumc.nlnih.gov

Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the 6-ethoxy derivative and the amino acid residues of the TS active site. mdpi.com By comparing the docking scores and binding poses of this compound with 5-FU and other C-6 substituted analogues, researchers can rationalize differences in their biological activities. d-nb.info These computational models can predict how the steric bulk and electronic properties of the ethoxy group influence the stability of the enzyme-inhibitor complex. For example, the ethoxy group might form additional favorable interactions or, conversely, cause steric clashes that weaken the binding affinity compared to the unsubstituted parent compound. researchgate.net

Table 2: Key Target Proteins and Computational Analysis Methods for 5-FU Derivatives

| Target Protein | Computational Method | Purpose of Analysis | Reference(s) |

|---|---|---|---|

| Thymidylate Synthase (TS) | Molecular Docking | Predict binding mechanism and ligand-protein interactions. | researchgate.netmdpi.comresearchgate.net |

| Thymidylate Synthase (TS) | Molecular Dynamics | Assess the stability of ligand-receptor interactions. | researchgate.netuinjkt.ac.id |

| Various | Quantum Chemical Calculations (DFT) | Analyze electronic structure, reactivity, and stability. | researchgate.net |

Advanced Research Methodologies and Theoretical Applications of 6 Ethoxy 5 Fluorouracil

Development of Prodrug Strategies Incorporating the 6-Ethoxy-5-fluorouracil Motif

The clinical use of 5-fluorouracil (B62378) is often hampered by its erratic oral absorption and short biological half-life. cancernetwork.comnih.gov To circumvent these issues, extensive research has been dedicated to developing prodrugs—biologically inactive compounds that are metabolized into the active drug in vivo. nih.govclinicalschizophrenia.net The goal is to create molecules that are absorbed intact and then release 5-FU, potentially achieving higher intratumoral concentrations and sustained exposure. cancernetwork.com

The incorporation of an ethoxy group, as seen in the this compound motif, aligns with established prodrug strategies. For instance, l-alkoxycarbonyl-5-fluorouracil compounds, such as N₁-ethoxycarbonyl-5-FU, have been developed to exhibit antitumor activity with potentially lower toxicity than the parent 5-FU. google.com Such modifications are designed to meet specific criteria for an effective prodrug, including favorable solubility, rapid enzymatic cleavage in the body to release 5-FU, and sufficient stability for pharmaceutical formulation. google.com

Table 1: Examples of 5-Fluorouracil Prodrug Strategies

| Prodrug Strategy | Example(s) | Rationale |

|---|---|---|

| Oral Prodrugs | Capecitabine, Tegafur (in UFT) | Circumvent erratic oral absorption of 5-FU by being absorbed as an intact molecule before conversion to 5-FU. cancernetwork.com |

| Alkoxycarbonyl Derivatives | N₁-ethoxycarbonyl-5-FU | Designed for improved bioadaptability, solubility, and enzymatic conversion to 5-FU with lower toxicity. google.com |

| Mutual Prodrugs | Emitefur (B1671221) (1-ethoxymethyl-5-FU + CNDP) | Combines 5-FU derivative with a DPD inhibitor to prevent metabolic degradation of the active drug. researchgate.net |

| Lactone-Facilitated Release | LFR Prodrug (5-FU + 5-ethynyluracil) | A mutual prodrug designed to release two active agents (a cytotoxic drug and a metabolic modulator) upon activation. clinicalschizophrenia.net |

Investigation of Novel Drug Delivery System Architectures for Enhanced Specificity

Beyond prodrug design, the physical encapsulation of chemotherapeutic agents into novel drug delivery systems (DDS) is a major area of research aimed at enhancing site-specificity and reducing systemic toxicity. nih.govthno.org Various nanocarrier architectures have been developed for 5-FU, and these serve as a blueprint for potential applications with derivatives like this compound.

Liposomes, which are amphipathic spherical vesicles, are well-established nanocarriers that can encapsulate water-soluble drugs like 5-FU. nih.gov Research has focused on creating "smart" liposomes that are responsive to stimuli in the tumor microenvironment, such as pH. thno.org For example, pH-responsive carriers can be designed to remain stable at physiological pH but release their payload in the acidic environment characteristic of many tumors. thno.org

Solid lipid nanoparticles (SLNs) represent another promising DDS. One study developed an SLN system for 5-FU that significantly inhibited tumor growth in mouse models compared to the free drug. nih.gov Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have also been used to successfully encapsulate 5-FU, with some formulations gaining FDA approval for clinical use. mdpi.com These advanced delivery systems could potentially be adapted for this compound to improve its delivery and therapeutic index.

Table 2: Drug Delivery Systems Investigated for Fluoropyrimidines

| Delivery System | Core Technology | Potential Advantage for Specificity |

|---|---|---|

| Stimuli-Responsive Liposomes | Phospholipid vesicles | Designed to release drug payload in response to tumor-specific stimuli like low pH or elevated temperature. nih.govthno.org |

| Solid Lipid Nanoparticles (SLNs) | PEGylated lipids and surfactants | Can improve drug payload, enhance stability, and achieve higher plasma concentrations compared to free drug. nih.gov |

| Polymeric Nanoparticles | Biocompatible polymers (e.g., PLGA) | Encapsulates drugs to protect them from degradation and can be functionalized for targeted uptake. mdpi.com |

| Exosomes | Natural cell-derived vesicles | Can be functionalized with targeting ligands (e.g., folic acid) to enhance uptake by specific cancer cells. mdpi.com |

Integration of Omics Technologies (e.g., Transcriptomics) for Mechanistic Insights

Understanding the precise molecular mechanisms by which a drug exerts its effects is crucial for optimizing its use and identifying biomarkers of response. Omics technologies, particularly transcriptomics (the study of the complete set of RNA transcripts), provide a powerful tool for achieving these mechanistic insights. nih.govmdpi.com

While specific transcriptomic data for this compound is not widely available, extensive studies on 5-FU provide a clear framework. When human intestinal organoids were exposed to 5-FU, RNA sequencing revealed significant changes in gene expression. nih.govnih.gov The most prominently affected molecular pathways included those related to the cell cycle, p53 signaling, mitochondrial ATP synthesis, and apoptosis. nih.gov Such analyses can identify key regulatory nodes; for instance, the transcription factor E2F1, a critical regulator of cell cycle and apoptosis, was identified as a central player in the response to 5-FU. nih.govnih.gov

This methodology allows researchers to move beyond a single mechanism of action to a systems-level understanding of a drug's impact. Applying transcriptomics to this compound would enable a direct comparison to 5-FU, revealing how the ethoxy modification alters the drug's interaction with cellular machinery and which specific gene expression signatures it elicits. This could uncover unique therapeutic advantages or different mechanisms of resistance.

Table 3: Key Molecular Pathways Affected by 5-Fluorouracil as Identified by Transcriptomics

| Pathway Category | Specific Pathways/Processes Affected | Biological Function | Reference |

|---|---|---|---|

| Cell Proliferation & Death | Cell Cycle, p53 Signaling, Apoptosis | Regulation of cell division and programmed cell death. | nih.gov |

| Metabolism | Mitochondrial ATP Synthesis, TCA Cycle | Cellular energy production and metabolic function. | nih.gov |

| Cell Signaling | Rho GTPase Signaling, Forkhead Box Transcription Factors | Regulation of cellular shape, motility, and gene expression. | nih.govnih.gov |

| Biosynthesis & Transport | Biosynthesis of small molecules, mRNA translation | Production of essential molecules and proteins. | nih.govnih.gov |

Hypothetical Therapeutic Potentials and Research Modalities

The future research and therapeutic potential of this compound can be envisioned through combinatorial strategies and targeted therapies, which are at the forefront of modern oncology.

Combinatorial Strategies: The efficacy of 5-FU is often enhanced when used in combination with other chemotherapeutic agents. acs.org A key research modality for this compound would be to investigate its synergistic potential with other drugs. For example, sequential treatment of oral cancer cells with docetaxel (B913) followed by 5-FU has been shown to be more effective than either drug alone. spandidos-publications.com The enhanced effect was attributed to docetaxel's ability to downregulate enzymes that catabolize 5-FU. spandidos-publications.com Similarly, combining 5-FU with the soy-derived phytoestrogen genistein (B1671435) was found to synergistically induce apoptosis in chemo-resistant colon cancer cells. nih.gov Investigating whether the 6-ethoxy derivative exhibits similar or enhanced synergy in these combinations would be a logical next step.

Targeted Therapies: Targeted therapy involves tailoring treatment to the specific molecular characteristics of a patient's tumor. Research has identified ways to selectively target therapies involving 5-FU. One strategy focuses on tumors that have lost the expression of the enzyme methylthioadenosine phosphorylase (MTAP). nih.gov In preclinical models, the addition of methylthioadenosine (MTA) protected normal, MTAP-expressing cells from 5-FU toxicity, while MTAP-deleted cancer cells remained vulnerable. nih.gov This suggests a therapeutic window for using MTA to increase the therapeutic index of 5-FU in patients with MTAP-deficient tumors. nih.gov A critical area of research would be to determine if this compound could be similarly or more effectively employed in such a targeted, biomarker-driven approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-5-fluorouracil, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination and ethoxylation of uracil derivatives. A common approach includes reacting 5-fluorouracil with ethylating agents (e.g., ethyl iodide) under basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be confirmed using HPLC (C18 column, UV detection at 265 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for ethoxy group confirmation) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Conduct solubility assays in solvents (e.g., water, DMSO, ethanol) at varying temperatures (25–60°C) using gravimetric or UV-spectrophotometric methods. Stability studies should assess degradation under pH extremes (1–13), UV light, and elevated temperatures (40–80°C) via HPLC-MS to identify breakdown products. For comparative insights, refer to protocols for 5-fluorouracil solubility testing .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C-F, C-O-C). X-ray crystallography provides crystal structure data, while computational methods (DFT calculations) predict electronic properties. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

- Methodological Answer : Standardize assays using identical cell lines (e.g., HCT-116, MCF-7) and exposure times (24–72 hours). Evaluate metabolic activation by measuring thymidylate synthase inhibition or fluorouracil-metabolizing enzymes (e.g., dihydropyrimidine dehydrogenase). Cross-validate with clonogenic assays and apoptosis markers (e.g., caspase-3 activation). Address variability by reporting IC₅₀ values with 95% confidence intervals and controlling for cell passage number .

Q. What experimental designs are recommended to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

- Methodological Answer : Employ in vivo rodent models with intravenous/oral administration. Collect plasma samples at timed intervals for LC-MS/MS quantification. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Correlate PK data with tumor growth inhibition in xenograft models. For metabolic profiling, perform hepatic microsome assays to identify CYP450-mediated metabolites .

Q. How can researchers resolve discrepancies in reported stability data for this compound in pharmaceutical formulations?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Use orthogonal methods: HPLC for potency, GC for residual solvents, and dynamic vapor sorption (DVS) for hygroscopicity. Statistical tools like ANOVA can identify batch-to-batch variability. Compare degradation pathways with 5-fluorouracil’s known instability in aqueous solutions .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fits. For synergistic/antagonistic effects in combination therapies, employ the Chou-Talalay method (combination index). Report uncertainties via bootstrap resampling .

Q. How should researchers address conflicting data on the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Perform tracer studies with ¹⁴C-labeled compounds to track metabolite distribution. Use LC-HRMS to identify phase I/II metabolites. Cross-reference with human liver microsomes to assess translational relevance. Discrepancies between species can be mitigated by using humanized mouse models or in vitro 3D organoid systems .

Safety and Regulatory Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for antineoplastic agents: use fume hoods, double gloves (nitrile), and closed-system transfer devices. Decontaminate spills with 0.5% sodium hypochlorite. Monitor airborne exposure via NIOSH Method 5022. For toxicity screening, use Ames tests (mutagenicity) and micronucleus assays (clastogenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.